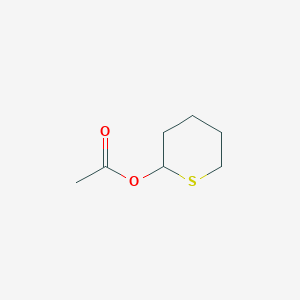

Thian-2-YL acetate

Übersicht

Beschreibung

Concanamycin B is a macrolide antibiotic that belongs to the plecomacrolide class. It was first isolated from the bacterium Streptomyces diastatochromogenes. This compound is known for its potent inhibitory effects on vacuolar type H±ATPases (V-ATPases), which are essential for acidifying various intracellular compartments in eukaryotic cells . Concanamycin B has been extensively studied for its biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Concanamycin B is primarily obtained through fermentation processes involving Streptomyces species. The isolation process typically involves solvent extraction, followed by purification using techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) . The structure of Concanamycin B includes an 18-membered macrolide ring and a 6-membered hemiketal ring, which are crucial for its biological activity .

Industrial Production Methods: Industrial production of Concanamycin B involves large-scale fermentation of Streptomyces diastatochromogenes under controlled conditions. The fermentation broth is then subjected to multiple extraction and purification steps to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Concanamycin B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden häufig verwendet, um die Verbindung für Forschungszwecke zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um bestimmte funktionelle Gruppen in Concanamycin B zu oxidieren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet, um bestimmte funktionelle Gruppen zu reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den gezielten funktionellen Gruppen ab. Beispielsweise kann die Oxidation der Hydroxylgruppen in Concanamycin B zur Bildung von Ketonen oder Aldehyden führen .

Wissenschaftliche Forschungsanwendungen

Concanamycin B hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Concanamycin B entfaltet seine Wirkung durch spezifische Hemmung von Vakuolär-Typ-H±ATPasen (V-ATPasen). Diese Enzyme sind für die Ansäuerung intrazellulärer Kompartimente verantwortlich, was für verschiedene zelluläre Prozesse entscheidend ist. Durch die Hemmung von V-ATPasen stört Concanamycin B die Ansäuerung von Vakuolenorganellen, was zu einer beeinträchtigten endosomalen Transport, lysosomalen Degradation und Autophagie führt . Diese Hemmung wirkt sich auch auf die Knochenresorption und die Reifung von CD8-T-Lymphozyten aus .

Ähnliche Verbindungen:

Concanamycin A: Ein weiteres Mitglied der Plecomacrolid-Klasse, Concanamycin A, teilt eine ähnliche Struktur und einen ähnlichen Wirkmechanismus mit Concanamycin B.

Bafilomycin A1: Diese Verbindung ist ebenfalls ein potenter Inhibitor von V-ATPasen und strukturell mit Concanamycin B verwandt.

Concanamycin C: Ähnlich wie Concanamycin B wird diese Verbindung aus Streptomyces-Arten isoliert und zeigt inhibitorische Wirkungen auf V-ATPasen.

Einzigartigkeit: Concanamycin B ist einzigartig aufgrund seiner spezifischen inhibitorischen Wirkungen auf V-ATPasen, was es zu einem wertvollen Werkzeug für die Untersuchung der physiologischen Rollen dieser Enzyme macht. Seine besondere Struktur, die einen 18-gliedrigen Makrolidring und einen 6-gliedrigen Hemiketalring umfasst, trägt zu seiner starken biologischen Aktivität bei .

Wirkmechanismus

Concanamycin B exerts its effects by specifically inhibiting vacuolar type H±ATPases (V-ATPases). These enzymes are responsible for acidifying intracellular compartments, which is crucial for various cellular processes. By inhibiting V-ATPases, Concanamycin B disrupts the acidification of vacuolar organelles, leading to impaired endosomal transport, lysosomal degradation, and autophagy . This inhibition also affects bone resorption and the maturation of CD8 T lymphocytes .

Vergleich Mit ähnlichen Verbindungen

Concanamycin A: Another member of the plecomacrolide class, Concanamycin A shares a similar structure and mechanism of action with Concanamycin B.

Bafilomycin A1: This compound is also a potent inhibitor of V-ATPases and is structurally related to Concanamycin B.

Concanamycin C: Similar to Concanamycin B, this compound is isolated from Streptomyces species and exhibits inhibitory effects on V-ATPases.

Uniqueness: Concanamycin B is unique due to its specific inhibitory effects on V-ATPases, which makes it a valuable tool for studying the physiological roles of these enzymes. Its distinct structure, featuring an 18-membered macrolide ring and a 6-membered hemiketal ring, contributes to its potent biological activity .

Eigenschaften

IUPAC Name |

thian-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-6(8)9-7-4-2-3-5-10-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLYPOULZJHAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506302 | |

| Record name | Thian-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14711-62-7 | |

| Record name | Thian-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

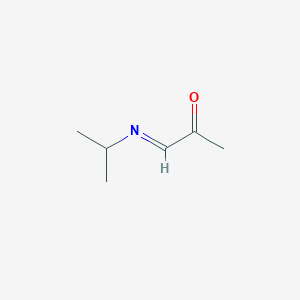

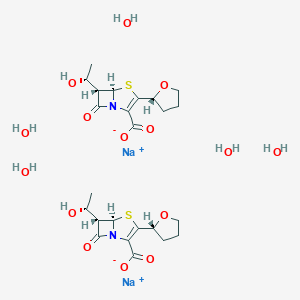

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.